![molecular formula C14H5F8NO B4779442 2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4779442.png)
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PTM or PFBT and is used in a variety of research fields such as chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of PTM is not fully understood, but it is believed to interact with specific biological targets such as enzymes and receptors. This interaction can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
Studies have shown that PTM can have a range of biochemical and physiological effects depending on the specific biological target it interacts with. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism and to modulate the activity of certain receptors involved in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PTM is its unique chemical properties, which make it a useful building block for the synthesis of other compounds. Additionally, its ability to interact with specific biological targets makes it a valuable tool for studying cellular signaling pathways. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of PTM. One area of interest is its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify additional biological targets. Finally, its unique chemical properties make it a valuable tool for the synthesis of new materials with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PTM has been extensively studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of other compounds due to its unique chemical properties. In pharmacology, it has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets. In material science, it has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F8NO/c15-8-7(9(16)11(18)12(19)10(8)17)13(24)23-6-3-1-2-5(4-6)14(20,21)22/h1-4H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXDOMAAJKUHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F8NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.